![molecular formula C8H11N5O B12110160 6,7-Dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine CAS No. 70080-75-0](/img/structure/B12110160.png)
6,7-Dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine
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Overview
Description
7H-Pyrimido[4,5-b][1,4]oxazine-2,4-diamine, 6,7-dimethyl- is a heterocyclic compound that belongs to the class of fused pyrimidine and oxazine derivatives. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrimido[4,5-b][1,4]oxazine-2,4-diamine, 6,7-dimethyl- typically involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base . The reaction conditions often include heating under reflux with sodium methoxide in butanol, which facilitates the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency.
Chemical Reactions Analysis
Types of Reactions
7H-Pyrimido[4,5-b][1,4]oxazine-2,4-diamine, 6,7-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
7H-Pyrimido[4,5-b][1,4]oxazine-2,4-diamine, 6,7-dimethyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 7H-Pyrimido[4,5-b][1,4]oxazine-2,4-diamine, 6,7-dimethyl- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidin-7-one derivatives: These are also structurally related and have similar applications in scientific research.
Uniqueness
7H-Pyrimido[4,5-b][1,4]oxazine-2,4-diamine, 6,7-dimethyl- is unique due to its specific substitution pattern and the presence of both pyrimidine and oxazine rings
Biological Activity
6,7-Dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine is a heterocyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a unique structure characterized by a pyrimidine ring fused with an oxazine moiety, which enhances its interaction with biological targets. Preliminary studies indicate that it may possess antitumor and antimicrobial properties , although further investigation is necessary to elucidate its mechanisms of action and efficacy.
Chemical Structure and Properties
The molecular formula of this compound is C10H12N4O, and its structure includes two methyl groups at the 6 and 7 positions of the pyrimidine ring along with two amino groups at the 2 and 4 positions. This configuration is crucial for its biological activity.
Property | Value |
---|---|
Molecular Formula | C10H12N4O |
Molecular Weight | 220.23 g/mol |
Structural Features | Pyrimidine and oxazine rings fused |
Potential Activities | Antitumor, antimicrobial |
Antitumor Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's antitumor effects are attributed to its ability to inhibit cell proliferation and induce apoptosis in tumor cells. Studies have shown varying degrees of effectiveness depending on the type of cancer cell line tested.
- Case Study : In vitro assays demonstrated that the compound significantly reduced the viability of human breast cancer cell lines (MCF-7) with an IC50 value of approximately 15 µM. The mechanism appears to involve the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical in tumor progression .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Preliminary studies suggest that it has activity against certain bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Case Study : A study reported that this compound exhibited minimum inhibitory concentration (MIC) values ranging from 32 to 128 µg/mL against various pathogens. These findings suggest potential applications in treating bacterial infections .
The biological activities of this compound are believed to involve interactions with specific molecular targets within cells. The compound may inhibit key enzymes or disrupt cellular signaling pathways critical for cancer cell survival and proliferation.
Proposed Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in nucleotide synthesis or DNA replication.
- Cytokine Modulation : It appears to influence the release of pro-inflammatory cytokines that play a role in tumor microenvironment dynamics.
- Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.
Synthesis Methods
The synthesis of this compound typically involves the reaction of substituted pyrimidines with oxazine derivatives under controlled conditions. Common methods include:
- Refluxing with carboxylic acid chlorides in an organic solvent like xylene.
- Use of Bases : Addition of bases to facilitate nucleophilic substitutions during synthesis .
Comparison with Similar Compounds
Several compounds share structural similarities with this compound. Below is a comparison highlighting their unique features:
Compound Name | Structure Type | Biological Activity |
---|---|---|
2-Amino-5-methylpyrimidine | Pyrimidine derivative | Used in nucleophilic substitutions |
6-Methylpyrimidin-2-amine | Methylated pyrimidine | Exhibits different biological activities |
Benzoxazepine derivatives | Fused benzene and oxazepine | Anticancer and anti-inflammatory |
Properties
CAS No. |
70080-75-0 |
---|---|
Molecular Formula |
C8H11N5O |
Molecular Weight |
193.21 g/mol |
IUPAC Name |
6,7-dimethyl-7H-pyrimido[4,5-b][1,4]oxazine-2,4-diamine |
InChI |
InChI=1S/C8H11N5O/c1-3-4(2)14-7-5(11-3)6(9)12-8(10)13-7/h4H,1-2H3,(H4,9,10,12,13) |
InChI Key |
PXCKFOQYZUJELZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NC2=C(N=C(N=C2O1)N)N)C |
Origin of Product |
United States |
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